An In-depth Technical Guide to 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
An In-depth Technical Guide to 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
Disclaimer: Direct experimental data for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is limited in publicly available scientific literature. This guide has been compiled by leveraging information on its core chemical structure, analogous compounds, and general principles of chemical synthesis and biological screening. The information presented herein is intended for research and development professionals and should be used as a foundational resource.
Introduction
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a heterocyclic organic compound. Its structure features a central five-membered saturated ring, tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide). An acetic acid moiety is attached to the third position of this ring. The sulfone group, being a strong electron-withdrawing group, significantly influences the chemical properties and potential biological activity of the molecule. While specific applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas.
Chemical and Physical Properties
| Property | Value (for Sulfolane) | Value (for Acetic Acid) | Predicted Influence on 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid |
| Molecular Formula | C₄H₈O₂S | C₂H₄O₂ | C₆H₁₀O₄S |
| Molecular Weight | 120.17 g/mol | 60.05 g/mol | 178.21 g/mol |
| Appearance | Colorless solid or liquid | Colorless liquid | Expected to be a solid at room temperature. |
| Melting Point | 27.5 °C | 16.6 °C | Higher than sulfolane due to the carboxylic acid group allowing for hydrogen bonding. |
| Boiling Point | 285 °C | 118.1 °C | Expected to be significantly higher than acetic acid due to the larger molecular weight and polarity. |
| Solubility | Miscible with water | Miscible with water | Expected to be soluble in water and polar organic solvents. |
| pKa | - | 4.76 | The electron-withdrawing sulfone group may slightly increase the acidity of the carboxylic acid compared to acetic acid. |
Synthesis
A definitive, published synthetic route for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has not been identified. However, a plausible synthetic strategy can be proposed based on established organic chemistry reactions and the synthesis of related sulfolane derivatives. A potential synthetic pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid
-
Hydrogenation of 3-Thiophenecarboxylic acid: 3-Thiophenecarboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield tetrahydrothiophene-3-carboxylic acid.
-
Oxidation to the Sulfone: The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 1,1-dioxidotetrahydrothiophene-3-carboxylic acid.
Step 2: Arndt-Eistert Homologation
-
Formation of the Acid Chloride: 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to form the corresponding acid chloride. The excess reagent and solvent are removed under vacuum.
-
Reaction with Diazomethane: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled to 0°C. A solution of diazomethane in diethyl ether is added cautiously until the yellow color of diazomethane persists. The reaction is allowed to proceed for several hours at 0°C.
-
Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, such as silver oxide (Ag₂O), in the presence of water. The mixture is heated to induce the Wolff rearrangement, which, upon workup and purification, yields the target compound, 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid.
Note: This is a generalized and hypothetical protocol. Actual reaction conditions would require optimization and safety precautions, especially when working with diazomethane, which is toxic and explosive.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, structurally related compounds containing a thiophene or modified thiophene ring and an acetic acid moiety have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.
mPGES-1 Signaling Pathway
The inhibition of mPGES-1 is a therapeutic strategy to reduce inflammation while potentially avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Caption: The mPGES-1 signaling pathway in inflammation.
Experimental Workflow for Inhibitor Screening
To assess the potential inhibitory activity of 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid against an enzyme like mPGES-1, a systematic experimental workflow would be employed.
Caption: A general experimental workflow for screening enzyme inhibitors.
Detailed Methodologies
1. Primary Screening:
-
Objective: To identify if the compound exhibits any inhibitory activity against the target enzyme at a single, high concentration (e.g., 10-100 µM).
-
Protocol: The enzyme (e.g., recombinant human mPGES-1) is incubated with its substrate (PGH2) in a suitable buffer system. The test compound is added to the reaction mixture. The formation of the product (PGE2) is monitored over time, typically using methods like ELISA or LC-MS. A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated.
2. Dose-Response Assay (IC₅₀ Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value).
-
Protocol: A series of reactions are set up with varying concentrations of the inhibitor. The initial reaction rates are measured for each concentration. The data of percent inhibition versus inhibitor concentration is plotted on a semi-log scale, and the IC₅₀ value is determined by fitting the data to a suitable sigmoidal dose-response curve.
3. Mechanism of Action Studies:
-
Objective: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Protocol: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
Conclusion
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a compound with limited direct characterization in the scientific literature. However, based on its chemical structure, it holds potential for further investigation, particularly in the context of developing novel anti-inflammatory agents targeting the mPGES-1 pathway. The synthetic strategies and experimental workflows outlined in this guide provide a framework for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and related molecules. Further research is warranted to fully elucidate the properties and potential applications of this compound.
